Tert-butyl 4-amino-3,5-difluorobenzoate

Description

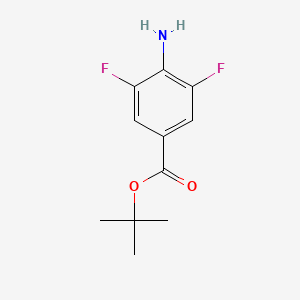

Tert-butyl 4-amino-3,5-difluorobenzoate is a fluorinated aromatic ester featuring a tert-butyl ester group, an amino substituent at the para position, and fluorine atoms at the meta positions. This compound is likely utilized as a pharmaceutical intermediate, leveraging the tert-butyl group’s steric bulk to enhance metabolic stability and modulate solubility.

Properties

IUPAC Name |

tert-butyl 4-amino-3,5-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)6-4-7(12)9(14)8(13)5-6/h4-5H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQIGWPVTTUGBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-3,5-difluorobenzoate typically involves the esterification of 4-amino-3,5-difluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

4-amino-3,5-difluorobenzoic acid+tert-butyl alcoholacid catalysttert-butyl 4-amino-3,5-difluorobenzoate+water

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Types of Reactions:

Substitution Reactions: The amino group in this compound can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction Reactions: The amino group can be reduced to form corresponding amine derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution: Formation of N-substituted derivatives.

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Tert-butyl 4-amino-3,5-difluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3,5-difluorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Ethyl 4-amino-3,5-difluorobenzoate

Structural Relationship : The ethyl ester analog shares the same aromatic core but differs in the ester group (ethyl vs. tert-butyl).

Key Properties :

- Melting Point : 171°C (ethyl ester) vs. expected lower value for tert-butyl due to increased steric hindrance.

- Synthesis: Ethyl ester synthesis involves MnO₂-mediated oxidation in toluene at 110°C (84% yield). Tert-butyl analogs may require tert-butylating agents (e.g., Boc₂O) under similar conditions.

- Stability : The tert-butyl group likely confers higher hydrolytic stability compared to the ethyl ester, which is critical for drug delivery applications.

- Chromatography : Ethyl ester has Rf = 0.90 (ethyl acetate); tert-butyl derivatives may exhibit lower polarity, altering Rf values in similar solvent systems.

Table 1: Physical Properties Comparison

2-Amino-3,5-difluorobenzoic Acid (CAS 2365-85-7)

Structural Relationship : The carboxylic acid counterpart lacks the ester group.

Key Differences :

- Solubility : The acid form is more polar and water-soluble, whereas tert-butyl ester enhances lipophilicity, favoring membrane permeability in drug design.

- Reactivity : The carboxylic acid can undergo direct coupling reactions (e.g., amidation), while the tert-butyl ester requires deprotection for further functionalization.

Non-Fluorinated tert-Butyl Benzoates (e.g., tert-butyl 4-aminobenzoate)

Structural Relationship : These lack fluorine atoms but share the tert-butyl ester group.

Impact of Fluorine :

Triazole Derivatives (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole)

Functional Comparison: While structurally distinct, triazole derivatives highlight the role of substituents in biological activity. The tert-butyl ester’s steric bulk may reduce enzymatic degradation compared to labile groups like dichlorophenoxy in triazoles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.